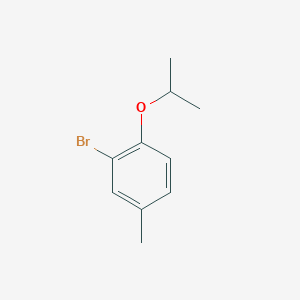

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic ether, characterized by the presence of a bromine atom, a methyl group, and an isopropoxy group attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene typically involves the bromination of 4-methylphenol followed by etherification with isopropyl bromide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of hydrogenated benzene derivatives.

Applications De Recherche Scientifique

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is an organic compound with the molecular formula C10H13BrO, which includes a benzene ring with a bromine atom at the second position, a methyl group at the fourth position, and an isopropoxy group at the first position. This structure gives it specific reactivity and properties that make it useful in different chemical and industrial applications. It is often used as a building block in organic synthesis because it can undergo multiple chemical transformations, increasing its versatility in research and development.

Applications in Organic Chemistry

This compound is utilized in synthesizing complex organic molecules because of its reactivity, especially in electrophilic aromatic substitution reactions. It is often used as a building block for synthesizing various organic intermediates. Techniques like nucleophilic substitution reactions (SN1/SN2) are employed, leveraging its bromine atom for further functional group transformations. The use of this compound has enabled the synthesis of diverse organic structures with high yields, often exceeding 90%, under controlled laboratory conditions.

Applications in Pharmaceutical Research

In medicinal chemistry, this compound serves as a precursor for developing pharmaceuticals, especially in creating novel antibacterial agents. It undergoes various chemical reactions to introduce bioactive moieties. For instance, it can be transformed into triazole derivatives through click chemistry, which are then tested for biological activity. Research indicates that this compound exhibits notable biological activity and has been studied for its potential antibacterial properties, particularly against various bacterial strains . The compound's structure suggests that it may interact with biological targets, potentially acting as an inhibitor or modulator of enzyme activity, which can influence metabolic pathways and may lead to the development of novel therapeutic agents.

Interactions with Biomolecules

Studies on this compound have explored its interactions with various biomolecules. These investigations reveal that the compound can act as an enzyme inhibitor or modulator, affecting enzyme kinetics and metabolic pathways. Such interactions are critical for understanding its potential therapeutic applications and mechanisms of action within biological systems.

Comparison with Structurally Similar Compounds

Several compounds share structural similarities with this compound, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Bromo-1-fluoro-4-(propan-2-yloxy)benzene | Bromine and fluorine substitutions | Distinct reactivity due to dual halogen presence |

| 2-Bromo-3-methylphenol | Bromine substitution on methylphenol | Enhanced solubility and reactivity |

| 3-Bromo-4-methylphenol | Bromine at different position on methylphenol | Different electrophilic reactivity |

| 2-Bromo-4-methylpropiophenone | Contains a ketone functional group | Useful as an intermediate in organic synthesis |

Mécanisme D'action

The mechanism of action of 2-Bromo-4-methyl-1-(propan-2-yloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isopropoxy group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes. Detailed studies on its molecular interactions and pathways are essential for understanding its effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-(propan-2-yloxy)benzene: Similar structure but lacks the methyl group.

2-Bromo-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of an isopropoxy group.

2-Bromo-4-methylpropiophenone: Contains a carbonyl group instead of an isopropoxy group.

Uniqueness

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is unique due to the combination of its bromine atom, methyl group, and isopropoxy group, which confer specific reactivity and binding properties. This uniqueness makes it valuable in various synthetic and research applications .

Activité Biologique

2-Bromo-4-methyl-1-(propan-2-yloxy)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antiurease, and nitric oxide (NO) scavenging properties, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-bromo-4-methylphenol with propargyl bromide under basic conditions. The reaction conditions can significantly influence the yield and purity of the product, with optimal conditions yielding around 74% purity in acetone using K₂CO₃ as a base under reflux conditions .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. Notably, it demonstrated potent activity against Bacillus subtilis with an inhibition percentage of 55.67% at a concentration of 100 µg/mL and an IC₅₀ value of 79.9 µg/mL .

Table 1: Antibacterial Activity of this compound

| Compound | Target Bacteria | Inhibition (%) | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | Bacillus subtilis | 55.67 ± 0.26 | 79.9 |

Antiurease Activity

In addition to its antibacterial properties, this compound also exhibits antiurease activity, which is crucial for the treatment of urease-related infections. The compound showed a percentage inhibition of 42.5% at 50 µg/mL and increased to 82.00% at 100 µg/mL with an IC₅₀ value of 60.2 µg/mL .

Table 2: Antiurease Activity of Related Compounds

| Compound | Concentration (µg/mL) | Percentage Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|

| Compound A (similar structure) | 50 | 42.5 ± 0.7 | 60.2 |

| Compound B (related derivative) | 100 | 82.00 ± 0.09 | - |

Nitric Oxide Scavenging Activity

The ability to scavenge NO is another important biological activity for potential therapeutic applications. The compound exhibited significant NO scavenging activity with a percentage inhibition of up to 77.03% at a concentration of 100 µg/mL and an IC₅₀ value of approximately 64.4 µg/mL .

Table 3: NO Scavenging Activity

| Compound | Concentration (µg/mL) | Percentage Inhibition | IC₅₀ (µg/mL) |

|---|---|---|---|

| This compound | 100 | 77.03 ± 0.11 | 64.4 |

Case Studies

Several studies have highlighted the biological significance of compounds related to or derived from the structure of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives showed varying degrees of antibacterial activity, with some exhibiting enhanced properties due to structural modifications .

- Urease Inhibition : Research indicated that modifications to the aromatic ring could significantly affect urease inhibition, suggesting that electronic effects from substituents play a critical role .

- Neuroprotective Potential : Some derivatives have been explored for their potential neuroprotective effects, indicating a broader spectrum of biological activity beyond antibacterial properties .

Propriétés

IUPAC Name |

2-bromo-4-methyl-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-5-4-8(3)6-9(10)11/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGAXULEAYPJQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.